molecular formula C29H31N3O5S B2614253 6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide CAS No. 899907-23-4

6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide

カタログ番号: B2614253
CAS番号: 899907-23-4
分子量: 533.64
InChIキー: HFKHBVDPQXDJCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a thieno[3,2-d]pyrimidine core substituted with a 5-formyl-2-methoxyphenylmethyl group at position 1 and a hexanamide chain linked to a 4-methylbenzyl group at position 3 (Figure 1). The thienopyrimidine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The hexanamide chain may improve solubility and bioavailability compared to shorter alkyl chains, as observed in related thienopyrimidine derivatives .

Synthetic routes likely involve coupling the thienopyrimidine core with pre-functionalized benzyl and hexanamide precursors via EDCI/HOBt-mediated amidation or nucleophilic substitution, as described for analogous compounds . Spectral characterization (e.g., $^1$H-NMR, IR) would confirm the presence of key functional groups, such as the formyl (IR: ~1700 cm$^{-1}$) and dioxo pyrimidine (IR: ~1650 cm$^{-1}$) moieties .

特性

IUPAC Name

6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O5S/c1-20-7-9-21(10-8-20)17-30-26(34)6-4-3-5-14-31-28(35)27-24(13-15-38-27)32(29(31)36)18-23-16-22(19-33)11-12-25(23)37-2/h7-13,15-16,19,24,27H,3-6,14,17-18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANDXAZROOXGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound's molecular formula is C28H28N3O5SC_{28}H_{28}N_3O_5S with a molecular weight of 554.06 g/mol. It features a complex structure that includes both thieno and pyrimidine rings, which are known for their diverse biological properties.

PropertyValue
Molecular FormulaC28H28N3O5S
Molecular Weight554.06 g/mol
IUPAC NameN-[(4-methylphenyl)methyl]-6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno and pyrimidine rings through condensation reactions followed by functional group modifications. The synthetic pathway often utilizes various reagents such as triethylamine and DMF to facilitate the reactions under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For example:

  • In vitro studies demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values for these compounds ranged from 21.6 μM to 29.3 μM, indicating comparable efficacy to established chemotherapeutics like paclitaxel .

The proposed mechanisms of action for these compounds include:

  • Inhibition of Tyrosine Kinases : Thieno[3,2-d]pyrimidines have been shown to inhibit tyrosine kinase activity which is crucial in cancer cell proliferation.
  • Induction of Apoptosis : These compounds may trigger apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G1/S phase.

Case Studies

A notable case study involved the evaluation of a series of thieno[3,2-d]pyrimidine derivatives against the MDA-MB-231 cell line. The study found that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their counterparts with electron-donating groups .

類似化合物との比較

Key Observations :

  • Functional Groups : The 5-formyl group distinguishes the compound from hydroxamic acid derivatives (e.g., ), which are potent HDAC inhibitors. The formyl group may enable Schiff base formation with lysine residues in target proteins, suggesting a covalent binding mechanism .
  • Solubility : The hexanamide chain likely enhances aqueous solubility compared to methyl or ethyl esters in related compounds .

Research Findings and Implications

  • Reactivity : The 5-formyl group reacts with nucleophiles (e.g., amines, hydrazines) to form Schiff bases or hydrazones, enabling prodrug strategies or targeted delivery .
  • Scaffold Hopping Potential: Substituting the thienopyrimidine core with imidazo[1,2-a]pyrimidine (as in ) could retain activity while improving metabolic stability.

Q & A

Basic Synthesis

Question: What are the critical steps and reagents involved in synthesizing this compound? Answer: The synthesis involves multi-step reactions:

Thieno[3,2-d]pyrimidine core formation : Condensation of thiophene derivatives with urea or thiourea under acidic conditions.

Functionalization : Introduction of the 5-formyl-2-methoxybenzyl group via nucleophilic substitution or coupling reactions.

Amide bond formation : Coupling the hexanamide chain to the pyrimidine core using reagents like EDC or DCC with a base (e.g., triethylamine) in dichloromethane .

Purification : Column chromatography or recrystallization to isolate the final product.

Key reagents include coupling agents (EDC/DCC), bases (triethylamine), and solvents (dichloromethane). Reaction optimization requires controlled temperature (0–25°C) and anhydrous conditions .

Advanced Synthesis

Question: How can reaction yields be optimized during the coupling steps? Answer: Yield optimization hinges on:

  • Stoichiometric ratios : Maintain a 1.2:1 molar ratio of coupling agent to carboxylic acid to ensure complete activation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .
  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions. Post-reaction quenching with aqueous NaHCO₃ improves purity .

Basic Characterization

Question: Which analytical techniques confirm structural integrity and purity? Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks (e.g., formyl group at δ 9.8–10.2 ppm) .
  • IR spectroscopy : Confirm carbonyl stretches (1650–1750 cm1^{-1}) for amide and dioxo groups .
  • HPLC-MS : Validate molecular weight (e.g., [M+H]+^+ peak) and purity (>95%) .

Advanced Characterization

Question: How can crystallography resolve ambiguities in structural elucidation? Answer: Single-crystal X-ray diffraction:

  • Sample preparation : Recrystallize from ethanol/water mixtures to obtain high-quality crystals.
  • Data collection : Resolve bond angles and torsional strain in the thienopyrimidine core.
  • Validation : Compare experimental data with computational models (e.g., DFT) to confirm substituent orientations .

Basic Biological Evaluation

Question: What in vitro assays are suitable for initial bioactivity screening? Answer:

  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Dose-response curves : Use 1–100 µM concentrations to establish potency thresholds .

Advanced Biological Evaluation

Question: How can researchers investigate the compound’s mechanism of action? Answer:

  • Target identification : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to study protein binding (e.g., kinase or protease targets) .
  • Molecular docking : Simulate interactions with binding pockets (e.g., ATP-binding sites) using AutoDock Vina .
  • Gene expression profiling : RNA-seq to identify dysregulated pathways post-treatment .

Data Contradiction Analysis

Question: How to resolve discrepancies in bioactivity data across studies? Answer:

  • Structural analogs : Compare substituent effects (e.g., nitro vs. methyl groups) using a table of IC50_{50} values (see example below) .
  • Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls.
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP correlations with cytotoxicity) .
Compound VariantIC50_{50} (µM)Key Substituent
Nitro-benzyl derivative12.3-NO2_2
Methyl-benzyl derivative8.7-CH3_3

Stability and Reactivity

Question: What factors influence the compound’s stability in solution? Answer:

  • pH dependence : Degradation accelerates in alkaline conditions (>pH 8); use buffered solutions (pH 6–7) for storage .
  • Solvent effects : Stable in DMSO at -20°C (≤6 months). Avoid aqueous mixtures >48 hours .
  • Light sensitivity : Protect from UV exposure to prevent photooxidation of the formyl group .

Advanced Structural Modification

Question: How to design analogs with improved pharmacokinetics? Answer:

  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity.
  • Prodrug strategies : Mask the formyl group as an acetal to enhance oral bioavailability .
  • Metabolic stability : Replace labile esters with amides to resist hepatic hydrolysis .

Computational Modeling

Question: Which computational tools predict SAR (structure-activity relationships)? Answer:

  • QSAR models : Use MOE or Schrödinger to correlate descriptors (e.g., H-bond donors, molar refractivity) with activity .
  • MD simulations : GROMACS to assess binding stability over 100 ns trajectories .
  • ADMET prediction : SwissADME or pkCSM for toxicity and bioavailability profiling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。